Cas no 2229374-07-4 (3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)

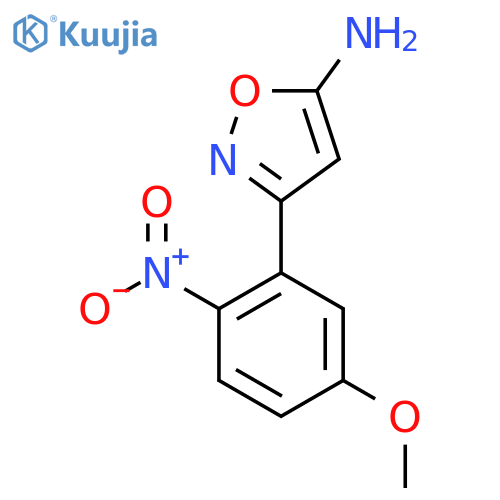

2229374-07-4 structure

商品名:3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine

- EN300-1788439

- 2229374-07-4

-

- インチ: 1S/C10H9N3O4/c1-16-6-2-3-9(13(14)15)7(4-6)8-5-10(11)17-12-8/h2-5H,11H2,1H3

- InChIKey: FMVNTFMNAXECCX-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=C(C=1)C1C=C(N)ON=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 235.05930578g/mol

- どういたいしつりょう: 235.05930578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 107Ų

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788439-0.5g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1788439-5g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1788439-10g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1788439-1.0g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1788439-0.25g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1788439-2.5g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1788439-5.0g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1788439-10.0g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1788439-0.1g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1788439-0.05g |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |

2229374-07-4 | 0.05g |

$924.0 | 2023-09-19 |

3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2229374-07-4 (3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine) 関連製品

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量